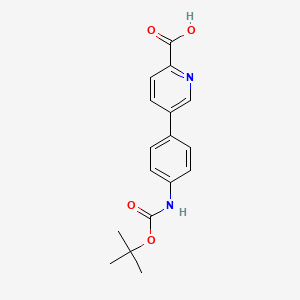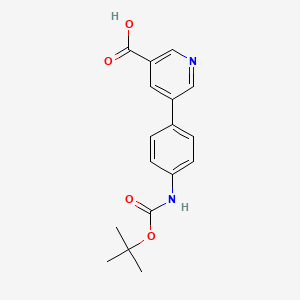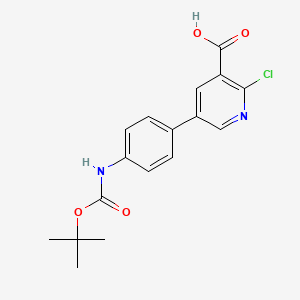![molecular formula C16H16N2O4S B6395242 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1261977-97-2](/img/structure/B6395242.png)
6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% (6-PPSP-95) is a novel small molecule with a unique structure and properties. It is a sulfonated derivative of pyrrolidine and phenylpicolinic acid, and has been used in a variety of scientific research applications. 6-PPSP-95 has been studied for its potential to act as a modulator of several biochemical and physiological processes, including its ability to interact with enzymes and receptors.
科学的研究の応用
6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been used in a variety of scientific research applications. It has been studied as a potential modulator of several enzymes and receptors, including the 5-HT3 receptor, the GABAA receptor, and the α7 nicotinic receptor. It has also been studied for its ability to interact with other molecules, such as lipids and proteins. 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has also been studied for its potential to act as a modulator of several biochemical and physiological processes, such as inflammation and pain.
作用機序
The mechanism of action of 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is not yet fully understood. However, it is believed that 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% may act as a modulator of several biochemical and physiological processes by interacting with enzymes and receptors. It has been shown to interact with the 5-HT3 receptor, the GABAA receptor, and the α7 nicotinic receptor, as well as other molecules, such as lipids and proteins.
Biochemical and Physiological Effects
6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been studied for its potential to modulate several biochemical and physiological processes. It has been shown to interact with the 5-HT3 receptor, the GABAA receptor, and the α7 nicotinic receptor, as well as other molecules, such as lipids and proteins. 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has also been studied for its potential to act as an anti-inflammatory agent and to reduce pain.
実験室実験の利点と制限
The use of 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% in lab experiments offers several advantages. It is a small molecule with a unique structure and properties, making it ideal for use in a variety of scientific research applications. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, there are some limitations to consider when using 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% in lab experiments. It is not yet fully understood how 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% interacts with enzymes and receptors, so the results of experiments using 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% may not be reliable. Additionally, 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is not yet approved for use in humans, so it should not be used in any experiments involving human subjects.
将来の方向性
The potential future directions for 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% are numerous. Further research is needed to understand the mechanism of action of 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% and how it interacts with enzymes and receptors. Additionally, further research is needed to explore the potential therapeutic applications of 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%, such as its potential to act as an anti-inflammatory and to reduce pain. Finally, further research is needed to investigate the safety and efficacy of 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% for use in humans.
合成法
6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% can be synthesized from pyrrolidine and phenylpicolinic acid. The synthesis process involves the reaction of pyrrolidine with phenylpicolinic acid in the presence of a sulfonating agent, such as sulfur trioxide, to form 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%. The reaction requires careful control of the temperature and pH, as well as the addition of a catalyst, such as a strong base, to ensure the desired product is formed.
特性
IUPAC Name |
6-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)15-8-4-7-14(17-15)12-5-3-6-13(11-12)23(21,22)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAHPNNHVRGVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395176.png)
![3-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395185.png)
![6-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395190.png)


![4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395216.png)
![6-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395228.png)
![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395235.png)
![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395237.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395244.png)
![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395248.png)